
N~1~-cyclohexyl-1,4-piperidinedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-cyclohexyl-1,4-piperidinedicarboxamide (CPDA) is a chemical compound that has gained significant attention in the scientific community due to its potential use as a pharmacological tool for studying the central nervous system. CPDA is a non-selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.
作用机制
Target of Action
N1-cyclohexylpiperidine-1,4-dicarboxamide is a complex compound that has been used in the synthesis of various metal-organic frameworks The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Similar dicarboxamide compounds have been shown to interact with proteins such as bovine serum albumin (bsa), causing changes in fluorescence and absorption . This suggests that N1-cyclohexylpiperidine-1,4-dicarboxamide may also interact with proteins or other biological targets, leading to observable changes.
Biochemical Pathways
The compound’s potential to form complex structures suggests it may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been shown to cause changes in protein structure and function , suggesting that N1-cyclohexylpiperidine-1,4-dicarboxamide may have similar effects.
Action Environment
The environment can significantly influence the action, efficacy, and stability of N1-cyclohexylpiperidine-1,4-dicarboxamide. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall effectiveness .
生化分析
Biochemical Properties
N1-cyclohexylpiperidine-1,4-dicarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific active sites on enzymes, thereby influencing their activity. For instance, it has been observed to act as a corrosion inhibitor by adsorbing onto metal surfaces, which suggests its potential to interact with biomolecules in a similar manner . The compound’s structure allows it to form stable complexes with proteins, potentially altering their conformation and function.
Cellular Effects
N1-cyclohexylpiperidine-1,4-dicarboxamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the corrosion of soft-cast steel, indicating its ability to interact with cellular components and possibly protect cells from oxidative damage . Additionally, its impact on gene expression and cellular metabolism could lead to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of N1-cyclohexylpiperidine-1,4-dicarboxamide involves its binding interactions with biomolecules. It acts as an inhibitor by binding to specific sites on enzymes, thereby preventing their normal function. This inhibition can lead to changes in gene expression and cellular metabolism. The compound’s ability to adsorb onto surfaces and form stable complexes with proteins suggests that it may exert its effects through similar mechanisms in biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1-cyclohexylpiperidine-1,4-dicarboxamide change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies could lead to cumulative effects on cellular processes, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of N1-cyclohexylpiperidine-1,4-dicarboxamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as protection against oxidative damage and modulation of cellular processes. At higher doses, it could potentially cause toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s efficacy plateaus or decreases beyond a certain dosage . It is essential to determine the optimal dosage to maximize its benefits while minimizing any potential risks.
Metabolic Pathways
N1-cyclohexylpiperidine-1,4-dicarboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s structure allows it to participate in reactions that modify its chemical properties, leading to the formation of metabolites . Understanding these pathways is crucial for determining its overall impact on cellular metabolism and identifying any potential side effects.
Transport and Distribution
Within cells and tissues, N1-cyclohexylpiperidine-1,4-dicarboxamide is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution pattern is essential for understanding its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of N1-cyclohexylpiperidine-1,4-dicarboxamide affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is crucial for determining its precise mechanism of action and potential effects on cellular processes.
属性
IUPAC Name |
1-N-cyclohexylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c14-12(17)10-6-8-16(9-7-10)13(18)15-11-4-2-1-3-5-11/h10-11H,1-9H2,(H2,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQRZASNZXCTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B5061190.png)
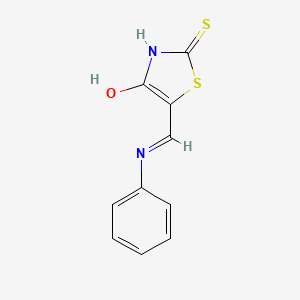
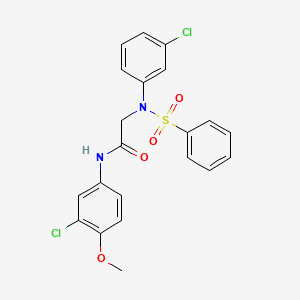
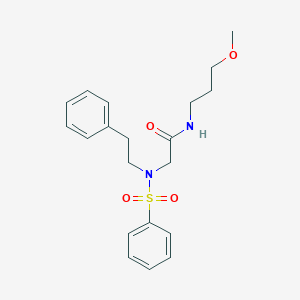
![N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5061208.png)
![11-(2-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5061211.png)
![N-benzyl-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5061219.png)

![tert-butyl 6-amino-5,7,7-tricyano-8-[4-(trifluoromethyl)phenyl]-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5061248.png)
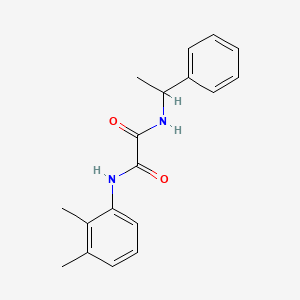

![8-cyclohexyl-N-phenyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5061272.png)
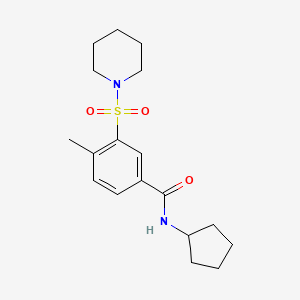
![1-(3,5-dimethylphenyl)-5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5061290.png)